The compound 4-(2-Furyl)-2-pyrimidinethiol has garnered attention in the scientific community due to its potential applications in various fields, particularly in the development of anticancer agents. The interest in this compound and its derivatives stems from their ability to inhibit topoisomerases, enzymes that are crucial for DNA replication and cell division. This analysis will delve into the synthesis, mechanism of action, and applications of 4-(2-Furyl)-2-pyrimidinethiol and its derivatives, drawing on data from recent research studies.
The primary application of 4-(2-Furyl)-2-pyrimidinethiol derivatives is in the field of anticancer research. Several studies have synthesized and evaluated the cytotoxicity of these compounds against various human cancer cell lines. Compounds with significant topoisomerase II inhibitory activity have shown strong cytotoxicity, suggesting their potential as anticancer agents126. For example, compound 12 demonstrated strong topoisomerase II inhibitory activity and moderate topoisomerase I inhibitory activity, along with strong cytotoxicity against several human cancer cell lines6.
In the field of material science, derivatives of 4-(2-Furyl)-2-pyrimidinethiol have been modeled for their charge transfer properties. The π-rich and π-poor units of these compounds make them suitable for applications in electronic devices. Studies have used density functional theory (DFT) to optimize the molecular geometries and enhance the intra-molecular charge transfer, potentially making these derivatives comparable to widely used materials like pentacene7.
The compound has also been utilized in organic synthesis, particularly in the formation of new pyrrolo[1,2-c]pyrimidine derivatives through 1,3-dipolar cycloaddition reactions. These reactions have been studied for their regiochemistry, and the resulting compounds have been confirmed using NMR and IR spectroscopy89. The versatility of these reactions demonstrates the utility of 4-(2-Furyl)-2-pyrimidinethiol derivatives in synthetic organic chemistry.
This compound can be classified as a pyrimidinethiol derivative, specifically containing a furyl substituent. Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. The thiol group (-SH) significantly influences the reactivity and biological properties of the compound. Compounds of this nature are often explored for their potential in pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.
The synthesis of 4-(2-Furyl)-2-pyrimidinethiol can be achieved through several methodologies, including:
The molecular structure of 4-(2-Furyl)-2-pyrimidinethiol can be described as follows:
4-(2-Furyl)-2-pyrimidinethiol participates in various chemical reactions:
The mechanism of action for compounds like 4-(2-Furyl)-2-pyrimidinethiol often involves:
In vitro studies have indicated that related compounds exhibit significant inhibition against cyclooxygenase enzymes, which are critical in mediating inflammatory responses.
4-(2-Furyl)-2-pyrimidinethiol has several scientific applications:
4-(2-Furyl)-2-pyrimidinethiol (CAS No. 190579-95-4) is a heterocyclic compound with the molecular formula C₈H₆N₂OS and a molecular weight of 178.22 g/mol. Its systematic name is 4-(furan-2-yl)pyrimidine-2-thiol, reflecting the furan ring attached at the pyrimidine’s C4 position and the thiol group (–SH) at C2. Key identifiers include:
SC1=NC=CC(C2=CC=CO2)=N1
YGXHXJRIPUVEGH-UHFFFAOYSA-N
C1=COC(=C1)C2=NC(=NC=C2)S
[3] [4]. Table 1: Nomenclature and Identifiers
Type | Identifier |
---|---|
IUPAC Name | 4-(furan-2-yl)pyrimidine-2-thiol |
CAS Registry Number | 190579-95-4 |
Molecular Formula | C₈H₆N₂OS |
Other Names | 4-(2-Furyl)pyrimidine-2-thiol; 6-(furan-2-yl)-1H-pyrimidine-2-thione |
The compound emerged from research on furopyrimidines, a subclass of fused heterocycles explored since the mid-20th century. Early studies focused on synthesizing furan-modified pyrimidines to mimic nucleobases or pharmacophores. The specific synthesis of 4-(2-furyl)-2-pyrimidinethiol was enabled by methods like:
This molecule exemplifies bicyclic heteroaromatic systems where furan and pyrimidine rings confer distinct electronic properties:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2